molecular formula C10H11ClN2 B1584120 6-Chloro-2-isopropyl-1H-benzo[d]imidazole CAS No. 4886-29-7

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Cat. No. B1584120
CAS RN: 4886-29-7
M. Wt: 194.66 g/mol
InChI Key: GAFJAHXSMPRMJQ-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-1H-benzo[d]imidazole (6-Cl-IPB) is a heterocyclic compound with a range of potential applications in scientific research. 6-Cl-IPB is a member of the family of benzo[d]imidazole compounds, which are known for their strong binding affinity to a variety of proteins. It is a useful tool for studying the structure and function of proteins, and has been used in a range of laboratory experiments.

Scientific Research Applications

Specific Scientific Field

This pertains to the field of Pharmaceutical Chemistry .

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Methods of Application or Experimental Procedures

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results or Outcomes

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Specific Scientific Field

This pertains to the field of Medicinal Chemistry .

Summary of the Application

“6-Chloro-2-isopropyl-1H-benzo[d]imidazole” is used as a potent PqsR antagonist, which is a promising approach as an antibiotic adjuvant therapy for Pseudomonas aeruginosa infections .

Methods of Application or Experimental Procedures

The compound 6f, which is 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

Results or Outcomes

The compound 6f showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

Imidazole in Antitumor Activity

Specific Scientific Field

This pertains to the field of Oncology and Medicinal Chemistry .

Summary of the Application

Imidazole derivatives have shown potential in antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole has been synthesized and evaluated for its antitumor potential .

Methods of Application or Experimental Procedures

The compound was synthesized and evaluated for its antitumor potential against different cell lines such as MCF-7 and CaCo-2 using Fluorouracil as a reference drug .

Results or Outcomes

The results of this study are not specified in the source, but the fact that these compounds are being evaluated indicates their potential in this field .

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Specific Scientific Field

This pertains to the field of Medicinal Chemistry .

Summary of the Application

“6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” is used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of Abemaciclib, a kinase inhibitor .

Results or Outcomes

The compound has shown efficacy in the treatment of adult patients with HR-positive, HER2-negative advanced or metastatic breast cancer .

Imidazole in Antimicrobial Activity

Specific Scientific Field

This pertains to the field of Pharmaceutical Chemistry .

Summary of the Application

Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial .

Methods of Application or Experimental Procedures

The derivatives of 1, 3-diazole are synthesized and evaluated for their antibacterial and antimycobacterial activities .

Results or Outcomes

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Imidazole in Quorum Sensing

Specific Scientific Field

This pertains to the field of Microbiology .

Summary of the Application

Targeting quorum sensing (QS), a bacterial cell to cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy .

Methods of Application or Experimental Procedures

The imidazole containing compounds are used to target the QS system of bacteria .

Results or Outcomes

The results of this study are not specified in the source, but the fact that these compounds are being evaluated indicates their potential in this field .

properties

IUPAC Name

6-chloro-2-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJAHXSMPRMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319414
Record name 6-Chloro-2-isopropyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

CAS RN

4886-29-7
Record name 4886-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-isopropyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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